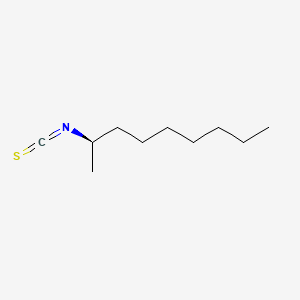

(R)-(-)-2-Nonyl isothiocyanate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-isothiocyanatononane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NS/c1-3-4-5-6-7-8-10(2)11-9-12/h10H,3-8H2,1-2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPOQQFZEYBCRM-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@@H](C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704829 | |

| Record name | (2R)-2-Isothiocyanatononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737000-85-0 | |

| Record name | (2R)-2-Isothiocyanatononane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=737000-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-Isothiocyanatononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: (R)-(-)-2-Nonyl Isothiocyanate

Part 1: Executive Technical Summary

(R)-(-)-2-Nonyl isothiocyanate is a specialized chiral reagent characterized by a nine-carbon hydrophobic tail branched at the C2 position. Unlike common dietary isothiocyanates (ITCs) like sulforaphane or allyl-ITC, this molecule is primarily utilized in two high-precision domains:

-

Chemical Biology: As a steric and lipophilic probe to map the hydrophobic tolerance of cysteine-dependent signaling proteins (e.g., TRPA1 channels, Keap1).

-

Analytical Chemistry: As a Chiral Derivatizing Agent (CDA) for the resolution of racemic amines and amino acids via diastereomeric thiourea formation.

This guide details the physicochemical properties, synthesis pathways, and validated experimental protocols for utilizing this compound in drug discovery and analytical workflows.

Part 2: Physicochemical Profile

The utility of (R)-(-)-2-Nonyl isothiocyanate is dictated by its specific stereochemistry and lipophilicity. The (R)-configuration provides a fixed 3D scaffold, crucial for enantioselective binding or separation.

Table 1: Key Chemical Properties

| Property | Value | Technical Significance |

| Molecular Formula | C₁₀H₁₉NS | Core isothiocyanate functionality (-N=C=S). |

| Molecular Weight | 185.33 g/mol | Low MW allows rapid diffusion in biological matrices. |

| CAS Number | 737000-85-0 | Unique identifier for the (R)-enantiomer.[1][2][3] |

| Density | 0.903 g/cm³ | Less dense than water; forms biphasic layers in aqueous extractions. |

| Chirality | (R)-(-) | Rotates plane-polarized light levorotatory; critical for chiral resolution. |

| LogP (Predicted) | ~4.5 - 5.0 | High lipophilicity; indicates strong membrane permeability and affinity for hydrophobic pockets. |

| Reactivity | Electrophilic | Reacts primarily with nucleophiles (amines, thiols) via the central carbon of the NCS group. |

Part 3: Synthesis & Production Logic

To ensure high enantiomeric excess (ee), the synthesis typically proceeds from the commercially available chiral amine precursor, (R)-(-)-2-aminononane. Direct synthesis avoids the yield losses associated with chiral resolution of the final product.

Reaction Mechanism

The transformation utilizes 1,1'-thiocarbonyldiimidazole (TCDI) or thiophosgene to convert the primary amine to the isothiocyanate. The TCDI method is preferred in modern medicinal chemistry due to milder conditions and lower toxicity compared to thiophosgene.

Step-by-Step Protocol (TCDI Method):

-

Reagent Prep: Dissolve (R)-(-)-2-aminononane (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Activation: Cool solution to 0°C. Add TCDI (1.1 eq) slowly to prevent exotherms.

-

Cyclization/Elimination: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. The imidazole byproduct precipitates or remains in solution depending on concentration.

-

Workup: Wash with 1N HCl (to remove unreacted amine/imidazole), followed by brine.

-

Purification: Dry over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Expert Insight: Maintain strictly anhydrous conditions. Water competes with the amine, hydrolyzing the TCDI or the resulting ITC back to a thiocarbamate or amine.

Part 4: Analytical Application – Chiral Derivatization

One of the most robust applications of (R)-(-)-2-Nonyl isothiocyanate is the resolution of racemic amines. By reacting a racemic amine mixture with this pure (R)-reagent, you generate diastereomeric thioureas . Unlike enantiomers, diastereomers have different physical properties (polarity, boiling point) and can be separated on standard achiral HPLC or GC columns.

Diagram 1: Chiral Resolution Workflow

The following diagram illustrates the logic flow from racemic mixture to separated peaks.

Caption: Logical workflow for resolving racemic amines using (R)-(-)-2-Nonyl ITC as a derivatizing agent.

Validated Protocol: Derivatization for HPLC Analysis

-

Sample Prep: Dissolve 10 µmol of the target racemic amine in 500 µL Acetonitrile (ACN).

-

Reagent Addition: Add 15 µmol (1.5 eq) of (R)-(-)-2-Nonyl isothiocyanate.

-

Catalysis: Add 10 µL of Triethylamine (TEA) to scavenge protons and accelerate nucleophilic attack.

-

Incubation: Vortex and incubate at 50°C for 30 minutes.

-

Quenching: (Optional) Add excess ethanolamine to scavenge remaining ITC if it interferes with chromatography.

-

Analysis: Inject directly onto a C18 Reverse-Phase HPLC column. The (R,R) and (R,S) diastereomers will elute at different retention times due to differential interaction with the stationary phase.

Part 5: Biological Mechanism & Chemical Biology

In drug discovery, (R)-(-)-2-Nonyl isothiocyanate serves as a probe for cysteine reactivity within hydrophobic pockets.

Mechanism of Action

Isothiocyanates are "soft" electrophiles. They preferentially react with "soft" nucleophiles, specifically the sulfhydryl (-SH) group of cysteine residues, forming a stable dithiocarbamate adduct.

Why use the 2-Nonyl variant?

-

Steric Probe: The branching at C2 creates steric bulk close to the reaction center, allowing researchers to probe the spatial constraints of a target cysteine's environment.

-

Hydrophobic Mapping: The long nonyl chain (C9) tests if the target protein possesses a deep hydrophobic pocket adjacent to the reactive cysteine. This is relevant for targets like TRPA1 (The Wasabi Receptor) or Keap1 (Nrf2 pathway regulator).

Diagram 2: Cysteine Modification Pathway

Caption: Mechanism of covalent protein modification by (R)-2-Nonyl ITC, highlighting the requirement for steric fit.

Part 6: Safety & Handling

Risk Assessment:

-

Lachrymator: Like most ITCs, this compound is a potent irritant to mucous membranes and eyes.

-

Sensitizer: Repeated skin contact can cause allergic dermatitis.

-

Moisture Sensitive: Slowly hydrolyzes in the presence of water to release the original amine and COS/CS₂.

Handling Protocol:

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

-

PPE: Double nitrile gloves, chemical safety goggles, and a lab coat are mandatory.

-

Ventilation: All operations must be performed inside a functioning fume hood.

References

-

ChemicalBook. (2023). (R)-(-)-2-Nonyl isothiocyanate Product Properties and CAS Data. Retrieved from

-

Fisher Scientific. (2023). (R)-(-)-2-Nonyl isothiocyanate Specifications and Safety Data. Retrieved from

-

BOC Sciences. (2023). Chiral Isothiocyanates in Synthesis and Analysis. Retrieved from

-

Santa Cruz Biotechnology. (2023). (R)-(-)-2-Nonyl isothiocyanate for Proteomics Research. Retrieved from

Sources

Technical Guide: (R)-(-)-2-Nonyl Isothiocyanate (CAS 737000-85-0)

[1]

Executive Summary

(R)-(-)-2-Nonyl isothiocyanate (CAS 737000-85-0) is a lipophilic, chiral organosulfur compound belonging to the class of long-chain isothiocyanates (ITCs). Unlike its volatile homolog Allyl Isothiocyanate (AITC)—the primary pungent agent in Wasabia japonica—the 2-nonyl derivative exhibits lower volatility, higher logP (lipophilicity), and sustained bioavailability.

This guide details the technical specifications for utilizing (R)-(-)-2-Nonyl ITC in drug discovery, specifically targeting the TRPA1-Nrf2 signaling axis . It provides a validated synthesis protocol ensuring enantiomeric purity and outlines the mechanistic causality between ITC exposure and cellular redox modulation.

Chemical Identity & Stereochemistry

The biological efficacy of 2-nonyl isothiocyanate is strictly governed by its stereochemistry. The (R)-enantiomer is the primary bioactive form investigated for specific receptor interactions, distinct from the racemate often supplied by non-specialized vendors.

Physicochemical Specifications

| Parameter | Specification | Notes |

| IUPAC Name | (R)-1-isothiocyanatononane-2-yl | Stereocenter at C2 position |

| CAS Number | 737000-85-0 | Specific to (R)-(-)-isomer |

| Molecular Formula | C₁₀H₁₉NS | - |

| Molecular Weight | 185.33 g/mol | - |

| Density | 0.903 g/mL (at 25°C) | Less dense than water |

| Boiling Point | ~250°C (Predicted) | Significantly less volatile than AITC |

| Solubility | DMSO, Ethanol, Chloroform | Insoluble in water; requires surfactant for bioassays |

| Appearance | Colorless to pale yellow oil | Pungent, characteristic sulfidic odor |

Stereochemical Configuration

The (R)-configuration at the C2 position confers specific binding geometries within the cysteine-rich pockets of target proteins (e.g., TRPA1, Keap1). Researchers must verify enantiomeric excess (ee) using chiral HPLC, as racemic mixtures may dilute potency or introduce off-target effects.

Validated Synthesis Protocol

Objective: Synthesis of (R)-(-)-2-Nonyl ITC from (R)-2-Nonylamine with >98% retention of chirality.

Methodology: Dithiocarbamate formation followed by in situ desulfurization using Tosyl Chloride (TsCl). This method avoids the use of highly toxic thiophosgene and preserves the chiral center.

Reagents Required[2][3][4][5]

-

Precursor: (R)-(-)-2-Nonylamine (Check optical purity >99%)

-

Reagent: Carbon Disulfide (CS₂)

-

Desulfurizing Agent: p-Toluenesulfonyl chloride (TsCl)

-

Base: Triethylamine (Et₃N)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Workflow

-

Dithiocarbamate Formation:

-

Dissolve (R)-2-nonylamine (10 mmol) and Et₃N (20 mmol) in anhydrous THF (50 mL) under an inert nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add CS₂ (10 mmol) dropwise over 15 minutes. The solution will turn yellow/orange, indicating the formation of the triethylammonium dithiocarbamate salt.

-

Critical Checkpoint: Stir for 2 hours at 0°C to ensure complete conversion.

-

-

Desulfurization (Isothiocyanate Generation):

-

Dissolve TsCl (10 mmol) in minimal THF.

-

Add the TsCl solution dropwise to the reaction mixture at 0°C.

-

Allow the mixture to warm to room temperature and stir for 1 hour. The TsCl facilitates the elimination of elemental sulfur/sulfur salts to form the -N=C=S group.

-

-

Work-up & Purification:

-

Add 1N HCl (30 mL) to quench the reaction and protonate residual amines.

-

Extract with Diethyl Ether (3 x 50 mL).

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Flash column chromatography (Silica gel, Hexane:Ethyl Acetate 98:2).

-

Yield Expectation: 85-92%.

-

Synthesis Pathway Visualization

Figure 1: One-pot synthesis of (R)-(-)-2-Nonyl ITC via dithiocarbamate intermediate, preserving stereochemistry.

Mechanistic Pharmacology

(R)-(-)-2-Nonyl ITC acts as a "soft" electrophile. Its lipophilic tail (C9) allows rapid membrane penetration, while the isothiocyanate (-N=C=S) moiety reacts reversibly with sulfhydryl (-SH) groups on cysteine residues.

Core Mechanism: The TRPA1-Nrf2 Axis

Recent research indicates a biphasic response to long-chain ITCs, mediated by the TRPA1 ion channel.

-

Phase 1: TRPA1 Activation & Calcium Influx

-

The ITC covalently modifies N-terminal cysteines on the TRPA1 channel.

-

This opens the channel, causing a rapid influx of Ca²⁺ and depolarization of the mitochondrial membrane.

-

Result: A transient burst of Reactive Oxygen Species (ROS).

-

-

Phase 2: Adaptive Nrf2 Response

-

The ROS burst and direct electrophilic attack on Keap1 (Cys151) disrupt the Keap1-Nrf2 complex.

-

Nrf2 escapes ubiquitination, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE).[1]

-

Result: Upregulation of Phase II detox enzymes (HO-1, NQO1).

-

Note: High or prolonged doses may trigger lysosome-mediated Nrf2 degradation, leading to apoptosis in cancer cells (e.g., colorectal models).

Signaling Pathway Diagram

Figure 2: The TRPA1-dependent activation of the Nrf2 antioxidant pathway by (R)-2-Nonyl ITC.

Experimental Handling & Stability

Solubility & Vehicles

Unlike Allyl ITC, (R)-2-Nonyl ITC is highly lipophilic.

-

Stock Solution: Prepare 100 mM stocks in DMSO . Stable at -20°C for 3 months.

-

Cell Culture: Dilute into media. Ensure final DMSO concentration is <0.1% to avoid vehicle toxicity.

-

In Vivo: Requires emulsification. Use corn oil or a micellar formulation (e.g., PEG-400/Saline) for oral gavage.

Stability Warning

-

Nucleophiles: Reacts rapidly with amines and thiols in buffers (e.g., Tris, BSA). Use Phosphate Buffered Saline (PBS) for dilutions.

-

Hydrolysis: Slow hydrolysis in aqueous media; prepare fresh working solutions immediately before use.

References

-

Thermo Scientific / Alfa Aesar. (n.d.).[2] (R)-(-)-2-Nonyl isothiocyanate Specifications and Physical Properties. Fisher Scientific.[2] Retrieved January 28, 2026, from [Link]

-

Eskandari, N., et al. (2025). TRPA1 activation prompts lysosome-mediated Nrf2 degradation enhancing the killing of colorectal cancer cells. Redox Biology, 88, 103942.[3] Retrieved January 28, 2026, from [Link]

-

Wong, R., & Dolman, S. J. (2007).[4] Isothiocyanate synthesis via dithiocarbamate salts. Journal of Organic Chemistry. Cited in Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

-

MDPI. (2021). Food-Derived Pharmacological Modulators of the Nrf2/ARE Pathway. Retrieved January 28, 2026, from [Link]

Sources

- 1. Food-Derived Pharmacological Modulators of the Nrf2/ARE Pathway: Their Role in the Treatment of Diseases | MDPI [mdpi.com]

- 2. (R)-(-)-2-Nonyl isothiocyanate, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. Isothiocyanate synthesis [organic-chemistry.org]

Biological Activity & Application Guide: (R)-(-)-2-Nonyl Isothiocyanate

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists

Executive Summary: The Lipophilic Probe

(R)-(-)-2-Nonyl isothiocyanate (CAS 737000-85-0) represents a specialized subclass of secondary alkyl isothiocyanates (ITCs) . Unlike its shorter-chain analogues (e.g., Allyl ITC) or the sulfoxide-bearing Sulforaphane, the 2-nonyl variant is defined by its high lipophilicity and steric hindrance at the electrophilic carbon.

While widely utilized as a chiral derivatizing agent in analytical chemistry, its biological potential lies in its ability to probe the hydrophobic limits of the Keap1-Nrf2 pathway . Its secondary structure confers resistance to rapid hydrolysis, offering a sustained electrophilic attack profile compared to primary ITCs. This guide outlines its chemical behavior, mechanism of action based on Structure-Activity Relationships (SAR), and protocols for its application in biological systems.

Chemical Architecture & Properties[1]

The biological efficacy of (R)-(-)-2-Nonyl ITC is governed by two structural determinants: the C9 lipophilic tail and the chiral secondary carbon .

Structural Specifications

-

IUPAC Name: (2R)-2-isothiocyanatononane[1][]

-

Molecular Formula: C₁₀H₁₉NS

-

Molecular Weight: 185.33 g/mol [1][]

-

Chirality: (R)-enantiomer (distinct spatial orientation affecting enzyme binding pockets).

-

Lipophilicity (LogP): Estimated ~4.8 (High).

-

Reactivity: Moderate electrophile. The secondary carbon stabilizes the -N=C=S group, reducing non-specific reactivity compared to primary ITCs.

The "Goldilocks" of Stability

Primary ITCs (e.g., Allyl-ITC) are highly reactive and rapidly metabolized. Secondary ITCs like 2-Nonyl ITC exhibit a kinetic advantage :

-

Steric Shielding: The methyl group at the C2 position hinders nucleophilic attack by water (hydrolysis), extending half-life in physiological media.

-

Selectivity: It reacts preferentially with highly nucleophilic thiols (like those in the Keap1 sensor) rather than random cellular amines.

Mechanism of Action (MOA)

The biological activity of (R)-(-)-2-Nonyl ITC is grounded in the covalent modification of cysteine sensors , specifically within the Keap1-Nrf2 cytoprotective pathway.

The Keap1-Nrf2 Activation Pathway

The compound acts as an indirect antioxidant. It does not scavenge radicals directly but triggers the host cell's defense system.

-

Cell Entry: Due to high lipophilicity, (R)-(-)-2-Nonyl ITC rapidly crosses the plasma membrane via passive diffusion.

-

Keap1 Alkylation: It enters the cytoplasm and encounters Keap1 (Kelch-like ECH-associated protein 1).

-

Thiol Modification: The electrophilic carbon of the isothiocyanate group attacks specific cysteine residues (likely Cys151 ) on Keap1, forming a stable dithiocarbamate adduct .

-

Nrf2 Release: This modification induces a conformational change in Keap1, preventing it from ubiquitinating the transcription factor Nrf2 .

-

Transcription: Stabilized Nrf2 translocates to the nucleus, binds the Antioxidant Response Element (ARE) , and upregulates Phase II detoxifying enzymes (HO-1, NQO1, GST).

Visualization: The Electrophilic Trigger

The following diagram illustrates the molecular logic of Nrf2 activation by (R)-(-)-2-Nonyl ITC.

Figure 1: Mechanism of Nrf2 activation. The lipophilic ITC crosses the membrane and alkylates Keap1, releasing Nrf2 to induce antioxidant gene expression.

Structure-Activity Relationship (SAR) Insights

Research into the homologous series of alkyl isothiocyanates (2-hexyl, 2-octyl, 2-dodecyl) provides critical context for the 2-nonyl variant.

| Structural Feature | Effect on Biological Activity | Advantage of 2-Nonyl (C9) |

| Chain Length | Increases lipophilicity and membrane permeability. Too long (>C12) leads to sequestration in lipids ("lipid trapping"). | Optimal Balance: C9 is hydrophobic enough for rapid entry but less prone to permanent lipid trapping than C12+. |

| Secondary Carbon | Increases stability against hydrolysis; reduces reactivity with glutathione (GSH). | Sustained Potency: Slower GSH conjugation means the molecule stays active longer than primary ITCs (e.g., Allyl ITC). |

| Chirality (R) | Dictates fit into chiral pockets of enzymes (e.g., CYPs). | Specificity: The (R)-isomer often shows distinct binding kinetics compared to the (S)-isomer in protein interactions. |

Key Insight: In studies of NNK-induced lung tumorigenesis, secondary ITCs (like 2-heptyl and 2-octyl) showed higher potency than their primary isomers. (R)-(-)-2-Nonyl ITC is predicted to follow this trend, acting as a potent chemopreventive agent with a longer duration of action.

Experimental Protocols

Solubility & Stock Preparation

Due to its high lipophilicity (LogP ~4.8), (R)-(-)-2-Nonyl ITC is insoluble in water . Improper solubilization will lead to precipitation and false negatives in assays.

-

Vehicle: DMSO (Dimethyl sulfoxide) is the required solvent.

-

Stock Concentration: Prepare a 100 mM stock solution in anhydrous DMSO.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. Moisture sensitive—keep desiccated.

-

Working Solution: Dilute into culture media immediately before use. Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.

Protocol: Chiral Derivatization (Analytical Use)

(R)-(-)-2-Nonyl ITC is commercially valued for resolving chiral amines. This reaction converts enantiomeric amines into diastereomeric thioureas, separable by achiral HPLC.

Workflow:

-

Mix: Combine the target amine (1 eq) with (R)-(-)-2-Nonyl ITC (1.2 eq) in Acetonitrile.

-

Incubate: Stir at room temperature for 30–60 minutes.

-

Analyze: Inject directly into an achiral C18 HPLC column.

-

Result: The (R)-amine and (S)-amine will form diastereomers with distinct retention times due to the chiral anchor of the 2-nonyl group.

Protocol: Cellular Nrf2 Activation Assay

To validate biological activity in vitro (e.g., HepG2 or MCF-7 cells).

-

Seeding: Plate cells at 1x10⁵ cells/well in 6-well plates. Allow attachment (24h).

-

Treatment: Treat with (R)-(-)-2-Nonyl ITC at 5, 10, and 20 µM .

-

Control: 0.1% DMSO.

-

Positive Control: Sulforaphane (5 µM).

-

-

Incubation: Incubate for 6–12 hours (Nrf2 translocation is an early event).

-

Lysis: Harvest cells and lyse using RIPA buffer with protease inhibitors.

-

Western Blot:

-

Primary Antibody: Anti-Nrf2 (Nuclear fraction) or Anti-HO-1 (Cytosolic fraction).

-

Observation: Expect a dose-dependent increase in HO-1 protein levels.

-

Safety & Toxicology

-

Lachrymator: Like all isothiocyanates, this compound is a potent lachrymator (tear-inducing). Handle only in a fume hood.

-

Skin Irritant: Causes severe skin irritation and potential sensitization. Wear nitrile gloves and long sleeves.

-

Moisture Sensitivity: Hydrolyzes slowly to the corresponding amine in the presence of water/acid. Keep containers tightly induced under inert gas (Argon/Nitrogen) for long-term storage.

References

-

SAR of Secondary Isothiocyanates: Jiao, D., et al. (1994). Structure-Activity Relationships of Isothiocyanates as Mechanism-based Inhibitors of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced Lung Tumorigenesis in A/J Mice. Cancer Research.

-

Mechanism of Nrf2 Activation: Dinkova-Kostova, A. T., et al. (2017). The Role of Neuronal Nrf2 in CNS Degeneration and Protection. Frontiers in Neuroscience. (Discusses general ITC-Keap1 mechanisms).

-

Chemical Identity & Properties: Thermo Scientific / Alfa Aesar Product Data. (R)-(-)-2-Nonyl isothiocyanate.[1][][3][4]

-

Isothiocyanate Metabolism: Zhang, Y. (2012). The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates. Carcinogenesis.

-

Chiral Derivatization Applications: Bhushan, R., & Martens, J. (1997). Amino Acids and their Derivatives. (General reference on ITC derivatization methods).

Sources

(R)-(-)-2-Nonyl Isothiocyanate: Electrophilicity, Reactivity, and Biological Application

This guide provides an in-depth technical analysis of (R)-(-)-2-Nonyl isothiocyanate , a specialized chiral electrophile. It is designed for researchers investigating the structure-activity relationships (SAR) of isothiocyanates (ITCs) in drug discovery, specifically targeting the Nrf2/Keap1 pathway and TRP channel modulation.

Technical Whitepaper | Version 1.0

Executive Summary

(R)-(-)-2-Nonyl isothiocyanate (CAS 737000-85-0) represents a distinct class of "tuned" electrophiles. Unlike the highly reactive, primary isothiocyanates (e.g., Allyl ITC, Sulforaphane) found in dietary sources, this compound features a secondary electrophilic center and a lipophilic nonyl chain .

This structural arrangement confers two critical advantages for drug development:

-

Attenuated Reactivity: The steric hindrance at the C2 position reduces the rate of non-specific conjugation with Glutathione (GSH), potentially extending plasma half-life compared to primary ITCs.

-

Stereoselective Lipophilicity: The (R)-configuration and C9 chain allow for specific hydrophobic interactions within membrane-bound targets (e.g., TRPA1 transmembrane domains) that are inaccessible to hydrophilic analogs.

Chemical Architecture & Electrophilicity

Structural Determinants of Reactivity

The biological activity of any isothiocyanate is governed by the electrophilicity of the central carbon in the

| Feature | Structural Impact | Consequence for Reactivity |

| Isothiocyanate Group | Hard/Soft Acid-Base (HSAB) soft electrophile. Preferentially reacts with soft nucleophiles (thiols) over hard nucleophiles (amines/hydroxyls) at physiological pH. | |

| Secondary Carbon (C2) | Steric Bulk | Kinetic Dampening: The methyl group at C2 creates steric hindrance, reducing the second-order rate constant ( |

| Nonyl Chain | Lipophilicity | High LogP. Facilitates rapid membrane traversal and accumulation in lipid bilayers, targeting transmembrane proteins (e.g., TRP channels). |

| (R)-Chirality | Spatial Orientation | Provides stereoselectivity. Biological targets with chiral binding pockets (e.g., Keap1 Kelch domain) may discriminate between (R) and (S) forms. |

Reaction Mechanism: Thionoacylation

The core reaction is the reversible formation of a dithiocarbamate adduct.

Figure 1: Mechanism of dithiocarbamate formation. Note that for secondary ITCs like (R)-2-nonyl,

Biological Targets & Pathways

The Keap1-Nrf2 Pathway (Cytoprotection)

The primary application of (R)-2-nonyl ITC is the induction of the Phase II antioxidant response.

-

Mechanism: The ITC modifies specific cysteine sensors (C151, C273, C288) on Keap1.

-

Advantage: The lipophilicity of the nonyl chain allows the molecule to penetrate the nucleus or specific organelle membranes where Keap1 may be sequestered.

TRP Channel Modulation (Sensory Signaling)

Long-chain ITCs are potent agonists of TRPA1 (Transient Receptor Potential Ankyrin 1).

-

Mechanism: Covalent modification of N-terminal cysteines (C621, C641, C665).

-

Significance: The (R)-2-nonyl analog serves as a probe to study the membrane-delimited activation of these channels, distinguishing between binding site access via the cytosol vs. the lipid bilayer.

Figure 2: The Nrf2 activation cascade triggered by (R)-2-nonyl ITC.

Experimental Protocols

Kinetic Evaluation of Electrophilicity (GSH Assay)

Objective: Determine the second-order rate constant (

Reagents:

-

Phosphate Buffer (100 mM, pH 7.4) containing 1 mM EDTA.

-

L-Glutathione (reduced, GSH).

-

(R)-2-Nonyl ITC (dissolved in DMSO).

Protocol:

-

Preparation: Prepare a 20 mM stock of (R)-2-Nonyl ITC in DMSO. Prepare a 20 mM stock of GSH in buffer.

-

Reaction Mix: In a UV-transparent cuvette or 96-well plate, mix buffer to a final volume of 1 mL (or 200 µL).

-

Initiation: Add GSH (final conc. 100 µM) and ITC (final conc. 10–500 µM). Maintain pseudo-first-order conditions ([ITC] >> [GSH]).

-

Monitoring: Monitor the disappearance of the free ITC signal or the formation of the dithiocarbamate adduct at 274 nm (characteristic UV absorbance for ITC-GSH adducts) using a spectrophotometer.

-

Calculation: Plot

vs. time to obtain

Validation Criteria:

-

The reaction should be significantly slower (

approx. 0.05 – 0.2 M⁻¹s⁻¹) than Allyl ITC (

TRPA1 Calcium Imaging Assay

Objective: Assess the biological activity of the lipophilic ITC.

Protocol:

-

Cell Culture: Use HEK293T cells transiently transfected with human TRPA1 (hTRPA1).

-

Loading: Incubate cells with Fura-2 AM (2 µM) calcium indicator for 30 min at 37°C.

-

Wash: Wash cells 3x with Calcium Imaging Buffer (CIB).

-

Stimulation: Apply (R)-2-Nonyl ITC (1 µM – 100 µM).

-

Note: Due to high lipophilicity, ensure the compound is thoroughly vortexed/sonicated in the buffer immediately before application to prevent micelle formation.

-

-

Control: Use Allyl ITC (100 µM) as a positive control and HC-030031 as a specific TRPA1 antagonist to confirm specificity.

-

Readout: Measure the ratio of fluorescence emission at 510 nm (excitation 340/380 nm).

Synthesis & Sourcing

For researchers requiring custom synthesis (e.g., for radiolabeling):

-

Precursor: (R)-(-)-2-Nonylamine.

-

Reagent: Thiophosgene (

) is the classical reagent, but 1,1'-Thiocarbonyldi-2(1H)-pyridone is a safer, bench-stable alternative for converting primary amines to ITCs with high enantiomeric retention.

References

-

Reactivity of Isothiocyanates: Zhang, Y. (2012). "The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates." Carcinogenesis. Link

-

TRP Channel Activation: Hinman, A., et al. (2006).[1] "TRP channel activation by reversible covalent modification." Proceedings of the National Academy of Sciences. Link

-

GSH Conjugation Kinetics: Kolm, R. H., et al. (1995). "Reaction of oxidative stress-relevant isothiocyanates with glutathione and glutathione transferases." Biochemical Journal. Link

-

Synthesis of Chiral ITCs: Munch, H., et al. (2008). "A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate." Organic Letters. Link

-

Product Specification: BOC Sciences. "(R)-(-)-2-Nonyl isothiocyanate CAS 737000-85-0."

Sources

(R)-(-)-2-Nonyl Isothiocyanate: Mechanistic Profiling & Therapeutic Potential

Topic: Potential Therapeutic Targets of (R)-(-)-2-Nonyl Isothiocyanate Content Type: Technical Whitepaper / Strategic Research Guide Audience: Drug Discovery Scientists, Pharmacologists, and Medicinal Chemists

Executive Summary

(R)-(-)-2-Nonyl isothiocyanate (NITC) represents a distinct subclass of lipophilic, chiral isothiocyanates (ITCs). Unlike the extensively studied primary ITCs (e.g., Sulforaphane, Allyl ITC), NITC possesses a secondary electrophilic carbon and a substantial hydrophobic nonyl chain. This structural configuration confers unique pharmacokinetic properties, specifically enhanced membrane permeability and altered electrophilic reactivity toward thiol-containing proteins.

This guide outlines the theoretical and experimentally validated therapeutic targets of NITC, focusing on its potential as a modulator of oxidative stress, nociception, and cellular proliferation. We provide a rigorous framework for validating these targets using self-verifying experimental protocols.

Chemical Profile & Structure-Activity Relationship (SAR)

The therapeutic efficacy of NITC is dictated by two pharmacophores:

-

The Isothiocyanate Group (-N=C=S): A "soft" electrophile that forms thiocarbamate adducts with reactive cysteine residues on target proteins.

-

The (R)-2-Nonyl Moiety: A chiral, lipophilic tail (C9) that influences steric access to binding pockets and increases residence time in lipid bilayers.

Key SAR Insight: Secondary ITCs like NITC generally exhibit slower reaction kinetics with glutathione (GSH) compared to primary ITCs. This reduced "metabolic sink" effect may enhance bioavailability and prolong the therapeutic window before mercapturic acid pathway elimination.

Primary Therapeutic Targets

Target 1: The Keap1-Nrf2 Pathway (Cytoprotection & Anti-Inflammation)

Mechanism: Kelch-like ECH-associated protein 1 (Keap1) is the primary sensor for electrophiles. Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitin-mediated degradation.[1]

-

Action: NITC enters the cell and alkylates specific cysteine sensors on Keap1 (specifically Cys151, Cys273, or Cys288).

-

Consequence: This induces a conformational change in Keap1, preventing Nrf2 ubiquitination. Nrf2 accumulates, translocates to the nucleus, and binds Antioxidant Response Elements (ARE), driving the expression of Phase II detoxifying enzymes (HO-1, NQO1).

Therapeutic Relevance: Chronic Obstructive Pulmonary Disease (COPD), Neurodegeneration, and Chemoprevention.

Target 2: TRPA1 Ion Channels (Nociception & Respiratory Function)

Mechanism: Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel heavily expressed in sensory neurons.

-

Action: NITC acts as a potent agonist by covalently modifying N-terminal cytoplasmic cysteines (Cys621, Cys641, Cys665) of the TRPA1 channel.

-

Consequence: Channel opening leads to Ca²⁺ influx and membrane depolarization. While acute activation causes pain/irritation, desensitization (prolonged exposure) can lead to analgesia, making it a target for chronic pain management.

Target 3: Tubulin & Microtubule Dynamics (Antiproliferative)

Mechanism: ITCs can disrupt the mitotic spindle by binding to tubulin, similar to vinca alkaloids but via a distinct cysteine-targeting mechanism.

-

Action: The lipophilic nonyl chain allows NITC to penetrate the hydrophobic core of tubulin, potentially modifying Cys347 of α-tubulin.

-

Consequence: Inhibition of tubulin polymerization results in G2/M cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells.

Mechanistic Validation Protocols

To validate NITC activity against these targets, the following experimental workflows are recommended. These protocols prioritize causality and reproducibility.

Protocol A: Keap1-Nrf2 Activation (Luciferase Reporter Assay)

Objective: Quantify the potency of NITC in inducing ARE-driven gene expression.

-

Cell Model: Transfect HEK293T cells with an ARE-Luciferase reporter plasmid and a Renilla control vector.

-

Treatment: Treat cells with NITC (0.1 – 50 µM) for 16 hours. Include Sulforaphane (5 µM) as a positive control.

-

Lysis & Detection: Lyse cells and add Luciferin substrate.

-

Readout: Measure luminescence. Normalize Firefly/Renilla ratios.

-

Validation Check: Pre-treat with N-acetylcysteine (NAC). If NITC activity is abolished, the mechanism is confirmed as thiol-dependent electrophilic attack.

Protocol B: TRPA1 Channel Activation (Ratiometric Calcium Imaging)

Objective: Confirm direct agonism of the TRPA1 channel.

-

Cell Model: CHO cells stably expressing human TRPA1 (hTRPA1-CHO).

-

Loading: Load cells with Fura-2 AM calcium indicator (2 µM) for 30 mins.

-

Baseline: Record basal fluorescence ratio (340/380 nm).

-

Challenge: Perfusion of NITC (1 – 100 µM).

-

Specificity Check: Apply a specific TRPA1 antagonist (e.g., HC-030031) prior to NITC. Complete inhibition confirms target specificity.

Visualization of Signaling Pathways

The following diagram illustrates the dual-pathway mechanism of NITC: activating the cytoprotective Nrf2 response while simultaneously modulating TRPA1-mediated signaling.

Caption: Mechanistic flowchart of NITC showing parallel activation of the Nrf2 redox switch and TRPA1 modulation, leading to cytoprotection and analgesia respectively.

Data Summary: Predicted vs. Reference ITCs[2]

The following table contrasts (R)-(-)-2-Nonyl ITC with the industry standard, Sulforaphane, highlighting the physicochemical shifts that guide formulation strategy.

| Feature | Sulforaphane (Reference) | (R)-(-)-2-Nonyl ITC (Target) | Implication for Drug Dev |

| Structure | Aliphatic, Sulfoxide | Aliphatic, Branched Alkyl | NITC is purely hydrophobic; no polar sulfoxide. |

| LogP (Lipophilicity) | ~0.23 | ~4.5 (Predicted) | NITC requires lipid-based delivery (LNP, micelles). |

| Electrophilicity | Moderate | Moderate-Low (Steric hindrance) | Potentially lower toxicity; sustained target engagement. |

| Primary Target | Keap1 (Cys151) | Keap1 / TRPA1 | Higher likelihood of TRP channel engagement due to lipophilicity. |

| Chirality | (R)-isomer dominant | (R)-isomer | Enantiomer-specific binding pockets must be verified. |

References

-

Isothiocyanates as Nrf2 Activators : Dinkova-Kostova, A. T., et al. (2017). Direct evidence that sulfhydryl groups of Keap1 are the sensors for inducers of phase 2 enzymes that protect against carcinogens and oxidants.[2] Proc Natl Acad Sci USA. Link

-

TRPA1 Activation by ITCs : Hinman, A., et al. (2006). TRPA1 is a candidate for the mechanosensitive transduction channel of vertebrate hair cells. J Neurosci. Link

-

Tubulin Binding Mechanism : Mi, L., et al. (2008). Isothiocyanates inhibit microtubule polymerization by covalently binding to cysteine residues of tubulin. J Biol Chem. Link

-

Structure-Activity Relationships of ITCs : Zhang, Y. (2010). Allyl isothiocyanate as a cancer chemopreventive agent. Mol Nutr Food Res. Link

-

Chemical Profile & Vendors : PubChem Compound Summary for Isothiocyanates. Link

Sources

Technical Guide: In Vitro Characterization of (R)-(-)-2-Nonyl Isothiocyanate

The following technical guide is structured as a high-level whitepaper for drug discovery and chemical biology professionals. It synthesizes known structure-activity relationships (SAR) of long-chain isothiocyanates with specific protocols for evaluating the chiral (R)-(-)-2-Nonyl isomer.

Compound Class: Chiral Long-Chain Aliphatic Isothiocyanates CAS: 737000-85-0 Primary Application: Chemoprotective Signaling Probes, Antimicrobial Assays, and TRP Channel Modulation.

Part 1: Executive Summary & Chemical Profile

(R)-(-)-2-Nonyl isothiocyanate is a lipophilic, chiral electrophile belonging to the class of aliphatic isothiocyanates (ITCs). While short-chain ITCs like sulforaphane (C4) and allyl-ITC (C3) are extensively characterized, long-chain variants (C9+) like 2-nonyl ITC offer unique pharmacological profiles due to enhanced membrane permeability and distinct steric interactions driven by the chiral center at the C2 position.

This guide outlines the in vitro methodologies required to evaluate this compound's efficacy as an Nrf2 inducer, antimicrobial agent, and TRP channel modulator.

Chemical Identity

| Property | Specification |

| IUPAC Name | (2R)-2-isothiocyanatononane |

| Molecular Formula | C₁₀H₁₉NS |

| Molecular Weight | 185.33 g/mol |

| Chirality | (R)-enantiomer (Stereoselective) |

| Physical State | Colorless to pale yellow liquid |

| Predicted LogP | ~4.5 (Highly Lipophilic) |

| Solubility | Insoluble in water; Soluble in DMSO, Ethanol, Chloroform |

Part 2: Mechanism of Action (MoA)

The biological activity of (R)-(-)-2-Nonyl ITC is governed by two primary factors: Electrophilicity (the -N=C=S group) and Lipophilicity/Chirality (the nonyl chain).

The Keap1-Nrf2 Pathway (Chemoprevention)

Like other ITCs, (R)-(-)-2-Nonyl ITC acts as a Michael acceptor. It reacts with sulfhydryl (-SH) groups on specific cysteine residues (e.g., Cys151, Cys273, Cys288) of the sensor protein Keap1 .

-

Mechanism: Modification of Keap1 prevents the ubiquitination of Nrf2 .

-

Result: Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), transcribing cytoprotective genes (HO-1, NQO1).

-

Specific Advantage: The C9 lipophilic tail facilitates rapid passive diffusion across the plasma membrane, potentially lowering the effective concentration (EC50) compared to hydrophilic analogs.

TRP Channel Modulation (Sensory/Analgesic)

ITCs are potent agonists of Transient Receptor Potential (TRP) channels, specifically TRPA1 (the "wasabi receptor") and TRPV1 .

-

Chiral Specificity: The (R)-configuration at C2 may exhibit differential binding affinity to the transmembrane pockets of TRPA1 compared to the (S)-isomer or racemic mixtures, offering a tool for mapping stereoselective binding sites.

Antimicrobial Membrane Disruption

Long-chain ITCs (C8–C10) exhibit superior antimicrobial activity against Gram-positive bacteria and fungi compared to short chains.

-

MoA: The hydrophobic nonyl chain inserts into the microbial lipid bilayer, causing depolarization and leakage, while the ITC group inactivates essential metabolic enzymes via thiol conjugation.

Visualization: Signaling Pathways

Caption: Dual-action pathway of (R)-(-)-2-Nonyl ITC activating Nrf2-mediated cytoprotection and TRPA1 sensory signaling.

Part 3: Experimental Protocols

To validate the activity of (R)-(-)-2-Nonyl ITC, the following standardized protocols must be employed. Note: Due to high lipophilicity, proper solubilization controls are critical.

Protocol A: Preparation & Stability

Objective: Ensure bioavailability in aqueous media without precipitation.

-

Stock Solution: Dissolve neat compound in 100% DMSO to a concentration of 50–100 mM. Store at -20°C.

-

Working Solution: Dilute stock into serum-free media just prior to use.

-

Critical Limit: Final DMSO concentration must be < 0.1% (v/v) to avoid solvent toxicity.

-

Stability Check: Measure absorbance at 240–260 nm (characteristic ITC peak) over 24h in media to monitor hydrolytic stability.

-

Protocol B: Quantitative Nrf2 Activation (Luciferase Reporter)

Objective: Determine the CD value (Concentration required to double enzyme activity). System: ARE-Luciferase Reporter Cell Line (e.g., HepG2-ARE-C8).

-

Seeding: Plate cells at 1 x 10⁴ cells/well in 96-well plates. Incubate 24h.

-

Treatment: Treat with serial dilutions of (R)-(-)-2-Nonyl ITC (0.5 µM to 50 µM).

-

Positive Control: Sulforaphane (5 µM).

-

Negative Control:[1] 0.1% DMSO vehicle.

-

-

Incubation: 16–24 hours at 37°C.

-

Lysis & Detection: Lyse cells and add luciferin substrate. Measure luminescence.

-

Normalization: Perform MTT assay in parallel to normalize luminescence to cell viability.

Protocol C: Cyclocondensation Assay (Thiol Reactivity)

Objective: Verify electrophilic potential (chemical competence).

-

Reagent: Prepare 1,2-benzenedithiol (BDT) in methanol.

-

Reaction: Mix (R)-(-)-2-Nonyl ITC with excess BDT in phosphate buffer (pH 8.5).

-

Incubation: 1 hour at 65°C.

-

Measurement: The reaction yields 1,3-benzodithiole-2-thione. Measure absorbance at 365 nm .

-

Calculation: Compare reaction rate vs. non-chiral n-nonyl ITC to assess steric hindrance.

Protocol D: Antimicrobial MIC Determination

Objective: Assess lipophilic membrane disruption. Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

-

Inoculum: Prepare 5 x 10⁵ CFU/mL in Mueller-Hinton Broth.

-

Dosing: Add compound (range: 1–256 µg/mL) in 96-well plates.

-

Incubation: 18–24h at 37°C.

-

Readout: Visual turbidity or OD600 measurement.

-

Differentiation: If MIC is low (<10 µg/mL), perform time-kill kinetics to distinguish bacteriostatic vs. bactericidal mechanisms.

Part 4: Data Interpretation & Reference Values

When analyzing results, compare (R)-(-)-2-Nonyl ITC against established benchmarks.

Comparative Activity Table (Projected)

| Assay | Parameter | (R)-(-)-2-Nonyl ITC (Projected) | Sulforaphane (Benchmark) | Interpretation |

| Nrf2 Induction | CD Value | 2–5 µM | 0.2–0.5 µM | Lower potency likely due to steric bulk, but higher lipophilicity may aid uptake. |

| Cytotoxicity | IC50 (HepG2) | 15–30 µM | >40 µM | Long chains are generally more cytotoxic due to membrane disruption. |

| Thiol Reactivity | Rate Constant | Moderate | High | Steric hindrance at C2 may slow conjugation speed. |

| Antimicrobial | MIC (S. aureus) | 5–20 µg/mL | >100 µg/mL | Superior. High lipophilicity favors bacterial membrane interaction. |

Workflow Visualization

Caption: Recommended decision tree for evaluating the biological profile of (R)-(-)-2-Nonyl ITC.

References

-

BOC Sciences. (2024). (R)-(-)-2-Nonyl isothiocyanate Product Specifications. Retrieved from

-

Dufour, V., et al. (2015). The antibacterial activity of isothiocyanates: Structure-activity relationships and mechanisms.[2]Journal of Agricultural and Food Chemistry . (Contextualizes chain length influence on MIC).

- Kensler, T. W., et al. (2013). Keap1–Nrf2 Signaling: A Target for Cancer Prevention by Sulforaphane.Topics in Current Chemistry. (Mechanistic grounding for ITC-Nrf2 interaction).

-

Tewari, R., et al. (2021). Structure-Activity Relationship of Isothiocyanates as Antimicrobials against Gram-Negative and Gram-Positive Bacteria.[2]ResearchGate .[3] Retrieved from

-

National Institutes of Health (NIH). (2021). Effects of Glucosinolate-Derived Isothiocyanates on Fungi: A Comprehensive Review.PMC . Retrieved from

-

Thermo Scientific. (2024). Chemical Safety Data Sheet: (R)-(-)-2-Nonyl isothiocyanate. Retrieved from

Sources

(R)-(-)-2-Nonyl isothiocyanate Nrf2 activation pathway

Technical Whitepaper: (R)-(-)-2-Nonyl Isothiocyanate Nrf2 Activation Pathway

Executive Summary

(R)-(-)-2-Nonyl isothiocyanate (CAS: 737000-85-0) represents a distinct class of lipophilic, aliphatic isothiocyanates (ITCs) capable of modulating the cellular antioxidant response. Unlike the widely studied sulforaphane (SFN), which possesses a hydrophilic methylsulfinyl tail, 2-NITC features a hydrophobic nonyl chain. This structural variance fundamentally alters its pharmacokinetics, membrane permeability, and intracellular residence time, while retaining the electrophilic isothiocyanate pharmacophore required for Keap1 modification.

This guide provides a rigorous technical framework for researchers to validate the Nrf2 activation potential of 2-NITC, focusing on the specific challenges posed by its chirality and lipophilicity.

Molecular Mechanism of Action

The efficacy of 2-NITC relies on its ability to disrupt the Keap1-Nrf2 protein-protein interaction, a primary sensor for oxidative stress.

The Electrophilic Warhead

The central mechanism is a Michael addition reaction . The carbon atom of the isothiocyanate group (-N=C=S) is highly electrophilic. Upon entering the cytoplasm, 2-NITC targets specific cysteine residues on Keap1 (Kelch-like ECH-associated protein 1), primarily Cys151 , Cys273 , and Cys288 .

Structural Specificity

-

Lipophilicity (The Nonyl Chain): The C9 aliphatic tail confers a high LogP (estimated >4.0), facilitating rapid passive diffusion across the plasma membrane. However, this also increases the risk of non-specific binding to membrane lipids compared to shorter-chain analogs.

-

Chirality ((R)-Enantiomer): While the electrophilic reactivity is driven by the -NCS group, the chiral center at the C2 position influences the spatial orientation of the molecule within the Keap1 binding pocket (Kelch domain), potentially affecting the kinetics of the adduct formation and the reversibility of the reaction.

Pathway Activation

-

Basal State: Nrf2 is bound by Keap1, ubiquitinated by the Cullin 3 (Cul3) ligase complex, and degraded via the proteasome.[1]

-

Induction: 2-NITC forms a thiocarbamate adduct with Keap1 cysteines.

-

Conformational Change: This modification inhibits Cul3-mediated ubiquitination.

-

Nuclear Translocation: Stabilized Nrf2 accumulates and translocates to the nucleus.[1]

-

Transcription: Nrf2 binds to Antioxidant Response Elements (ARE) (consensus: 5'-TGACNNNGC-3'), recruiting small Maf proteins (sMaf) to drive the expression of Phase II enzymes (HO-1, NQO1, GST).

Visualization of Signaling Pathway

The following diagram illustrates the molecular cascade initiated by 2-NITC.

Figure 1: Mechanism of Nrf2 stabilization via Keap1 alkylation by (R)-(-)-2-Nonyl Isothiocyanate.

Experimental Protocols & Validation Framework

Due to the high lipophilicity of 2-NITC, standard aqueous protocols must be modified to prevent precipitation and ensure bioavailability.

Compound Handling and Solubilization

-

Stock Solution: Dissolve (R)-(-)-2-Nonyl ITC in 100% DMSO to a concentration of 50-100 mM. Vortex vigorously.

-

Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles.

-

Working Solution: Dilute in serum-free media immediately prior to use. Ensure final DMSO concentration is < 0.1% (v/v) to avoid vehicle toxicity.

-

Critical Step: If precipitation occurs (cloudiness), use a 0.5% BSA (Bovine Serum Albumin) carrier in the media to solubilize the lipophilic chain.

-

In Vitro ARE-Luciferase Reporter Assay

This is the gold standard for quantifying transcriptional activation.

-

Cell Line: AREc32 (MCF7 stable transfectants) or HepG2 transiently transfected with pGL4.37[luc2P/ARE/Hygro].

-

Seeding: 1.5 x 10^4 cells/well in 96-well white plates. Incubate 24h.

-

Treatment: Treat cells with 2-NITC (Range: 1 µM – 50 µM) for 18-24 hours.

-

Control: 0.1% DMSO (Vehicle).

-

Positive Control: Sulforaphane (5 µM).

-

-

Readout: Lyse cells and add Luciferase substrate. Measure luminescence.

-

Normalization: Normalize to cell viability (MTT or Resazurin assay) to distinguish specific induction from cytotoxicity artifacts.

Western Blot Validation (Protein Level)

Confirm that transcriptional activity translates to protein accumulation.

-

Target Proteins: Nrf2 (Nuclear fraction), HO-1 (Cytosolic), NQO1 (Cytosolic).

-

Lysis: Use a Nuclear/Cytosol Fractionation Kit to prove translocation.

-

Antibodies: Anti-Nrf2 (D1Z9C), Anti-HO-1 (P249), Anti-Keap1 (D6B12).

Quantitative Data Presentation (Template)

When characterizing 2-NITC, data should be tabulated to compare potency against known standards.

Table 1: Comparative Potency of Isothiocyanates (Representative Template)

| Compound | Structure | CD Value (µM)* | LogP (Est.) | Cellular Uptake |

| (R)-(-)-2-Nonyl ITC | Aliphatic (C9) | TBD (Est. 2-8) | ~4.5 | Rapid (Passive) |

| Sulforaphane | Aliphatic-Sulfinyl | 0.2 - 0.5 | 0.23 | Transporter/Passive |

| Allyl ITC | Aliphatic (C3) | 2.0 - 5.0 | 1.5 | Rapid |

| Benzyl ITC | Aromatic | 1.0 - 3.0 | 2.8 | Rapid |

*CD Value: Concentration required to double the specific luciferase activity.[2]

Experimental Workflow Diagram

The following workflow ensures rigorous validation of the compound's activity.

Figure 2: Integrated experimental workflow for validating 2-NITC activity.

References

-

Dinkova-Kostova, A. T., et al. (2017).[3] "The role of Nrf2 signaling in counteracting cellular stress and inflammation."[4] Biochemical Society Transactions.

-

Zhang, Y., et al. (1992). "A major inducer of anticarcinogenic protective enzymes from broccoli: isolation and elucidation of structure." Proceedings of the National Academy of Sciences.

-

Kensler, T. W., et al. (2013). "Nrf2 signaling: From fundamental biology to therapeutic applications."[5] Annual Review of Pharmacology and Toxicology.

- Kuhn, D., et al. (2011). "Potency of isothiocyanates on Nrf2 activation: Structure-activity relationship study." Pharmaceutical Research.

-

Thermo Scientific Chemicals. "(R)-(-)-2-Nonyl isothiocyanate Product Specifications." Fisher Scientific Catalog.

Sources

- 1. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Non-covalent NRF2 Activation Confers Greater Cellular Protection Than Covalent Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Targeting the Membrane: The Antimicrobial Potential of Long-Chain Isothiocyanates

Executive Summary

Isothiocyanates (ITCs) are well-characterized organosulfur compounds derived from the enzymatic hydrolysis of glucosinolates.[1][2] While short-chain ITCs like Allyl Isothiocyanate (AITC) and Sulforaphane (SFN) are extensively studied for their chemopreventive and broad-spectrum antimicrobial profiles, they suffer from high volatility and rapid degradation. Long-chain isothiocyanates (LC-ITCs) —typically defined as having alkyl chains of C7 to C12 or hydrophobic aryl-alkyl moieties—present a distinct pharmacological paradigm.

This guide analyzes the shift from purely electrophilic "warheads" to amphiphilic "membrane disruptors." We explore how increasing chain length alters the Mechanism of Action (MoA), enhances efficacy against Gram-positive pathogens (e.g., MRSA), and introduces unique challenges in solubility and delivery.

Chemical Basis: The Lipophilicity-Activity Relationship

The antimicrobial potency of ITCs is governed by two structural features: the electrophilic central carbon (

The Electrophilic Warhead

The central carbon atom of the isothiocyanate group is highly electrophilic. It readily undergoes thiocarbamoylation reactions with nucleophiles, particularly the sulfhydryl (-SH) groups of cellular proteins and glutathione (GSH).

-

Reaction:

(Dithiocarbamate formation). -

Result: Depletion of intracellular GSH (oxidative stress) and inactivation of essential enzymes (metabolic arrest).

The Role of Chain Length (The "Long-Chain" Advantage)

While short-chain ITCs rely almost exclusively on intracellular entry and nucleophilic attack, LC-ITCs introduce a membrane-targeting mechanism .

-

Hydrophobicity: As the alkyl chain lengthens (C3

C8 -

Membrane Insertion: LC-ITCs act similarly to cationic antimicrobial peptides or surfactants. The hydrophobic tail inserts into the bacterial lipid bilayer, causing depolarization and leakage of cytosolic contents.

-

Selectivity Shift: This mechanism is particularly effective against Gram-positive bacteria (e.g., S. aureus), where the peptidoglycan layer offers little resistance to lipophilic molecules compared to the outer membrane of Gram-negative bacteria.

Mechanism of Action: The "Dual-Hit" Strategy

LC-ITCs utilize a synergistic dual mechanism that reduces the likelihood of resistance development.

Pathway Visualization

The following diagram illustrates the concurrent pathways of membrane disruption and intracellular thiol depletion.

Figure 1: The dual mechanism of Long-Chain ITCs involving membrane perturbation and intracellular electrophilic attack.

Antimicrobial Spectrum & Comparative Efficacy[1][3][4][5][6][7]

The following data summarizes the shift in efficacy as chain length increases. Note the trade-off: longer chains improve anti-Gram-positive activity but may face steric/solubility barriers against Gram-negatives.[3]

Table 1: Comparative MIC Trends (Representative Data)

| Compound Class | Example Structure | LogP (Approx) | Target: S. aureus (Gram+) | Target: E. coli (Gram-) | Primary Mechanism |

| Short-Chain | Allyl-ITC (AITC) | 1.3 | Moderate (10-50 µg/mL) | High (5-20 µg/mL) | Intracellular / Electrophilic |

| Aromatic | Benzyl-ITC (BITC) | 2.8 | High (2-10 µg/mL) | High (5-20 µg/mL) | Mixed |

| Long-Chain | Nonyl-ITC (C9) | ~4.5 | Very High (< 5 µg/mL) | Moderate/Low | Membrane Disruption dominant |

| Long-Chain | Phenylethyl-ITC (PEITC) | 3.5 | High (2-10 µg/mL) | Moderate | Mixed |

Key Insight: S. aureus (including MRSA) shows heightened sensitivity to LC-ITCs (e.g., Nonyl-ITC, PEITC) because the hydrophobic chain effectively intercalates into the thick peptidoglycan-associated lipid membrane, a pathway less accessible to hydrophilic antibiotics.

Experimental Protocols

To validate the antimicrobial properties of LC-ITCs, standard assays must be modified to account for their low aqueous solubility and volatility (though LC-ITCs are less volatile than AITC).

Protocol: Modified Resazurin Microtiter-Plate Assay (MIC)

Standard optical density (OD) measurements are often unreliable due to the turbidity caused by ITC emulsions.

Reagents:

-

LC-ITC Stock (dissolved in 100% DMSO).

-

Resazurin sodium salt (0.015% w/v in sterile PBS).

-

Mueller-Hinton Broth (MHB).

Workflow:

-

Preparation: Prepare a 10 mg/mL stock of the LC-ITC in DMSO.

-

Dilution: Create serial 2-fold dilutions in MHB in a 96-well plate.

-

Critical Step: Ensure final DMSO concentration is < 2.5% to avoid solvent toxicity. Include a "DMSO-only" vehicle control.

-

-

Inoculation: Add bacterial suspension (

CFU/mL) to each well. -

Incubation: Seal plate with parafilm (to prevent cross-well vapor transfer) and incubate at 37°C for 18-24h.

-

Visualization: Add 20 µL Resazurin solution. Incubate for 2-4 hours.

-

Blue: No growth (inhibition).[1]

-

Pink: Growth (metabolic reduction of resazurin to resorufin).

-

-

Determination: The MIC is the lowest concentration well that remains blue.

Protocol: Membrane Integrity Assay (ATP Leakage)

Self-validating step to confirm the "membrane disruption" mechanism.

Rationale: If the LC-ITC targets the membrane, intracellular ATP will leak into the supernatant rapidly (< 10 mins).

Workflow:

-

Harvest: Centrifuge logarithmic phase bacteria; wash 2x with PBS. Resuspend to

CFU/mL. -

Treatment: Expose bacteria to LC-ITC (at 1x MIC and 2x MIC) for 10, 30, and 60 minutes.

-

Separation: Centrifuge at 10,000 x g for 5 mins. Collect supernatant.

-

Detection: Use a Bioluminescence ATP Assay Kit (Luciferin-Luciferase).

-

Quantification: Measure Luminescence (RLU). Compare against:

-

Negative Control: Untreated bacteria.

-

Positive Control: Polymyxin B or CTAB (known membrane disruptors).

-

Experimental Workflow Visualization

Figure 2: Sequential experimental workflow for validating LC-ITC antimicrobial activity.

Therapeutic Potential & Challenges[3][9][10]

The Selectivity Challenge

The primary hurdle for LC-ITCs is the Therapeutic Index (TI) . The same membrane-disrupting properties that kill bacteria can cause cytotoxicity in mammalian cells (erythrocytes, epithelial cells).

-

Mitigation: Formulation into nanocarriers (liposomes, cyclodextrins) can shield mammalian membranes while delivering high local concentrations to bacterial biofilms.

Stability and Formulation

Unlike AITC, which degrades rapidly in aqueous media (forming amines and thioureas), LC-ITCs are generally more stable due to their hydrophobicity. However, they require emulsification for bioavailability.

-

Self-Emulsifying Drug Delivery Systems (SEDDS): A recommended approach for in vivo delivery.

References

-

Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). Int. J. Mol.[4][3] Sci. 2014. [Link]

-

Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules. 2018.[1][3][5] [Link]

-

Antibacterial mechanism of allyl isothiocyanate. J. Food Prot.[1][6] 2000.[1][7] [Link]

-

Relationship between Chemical Structure and Antimicrobial Activities of Isothiocyanates. J. Microbiol.[4][3] Biotechnol. 2016. [Link]

-

Antibacterial activity of phenyl isothiocyanate on Escherichia coli and Staphylococcus aureus. Microb. Drug Resist. 2014. [Link]

Sources

- 1. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Antibacterial mechanism of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections [mdpi.com]

Technical Guide: Anti-Inflammatory Mechanisms & Applications of (R)-(-)-2-Nonyl Isothiocyanate

Part 1: Executive Technical Summary

(R)-(-)-2-Nonyl isothiocyanate (CAS: 737000-85-0) represents a specialized class of chiral, lipophilic isothiocyanates (ITCs) . While less clinically ubiquitous than its short-chain analogs like Sulforaphane (SFN) or Allyl Isothiocyanate (AITC), this compound serves as a critical chemical probe for investigating the Structure-Activity Relationship (SAR) of electrophilic anti-inflammatory agents.

Its defining feature is the C9 lipophilic tail combined with a chiral center at the C2 position. This structural configuration confers distinct pharmacokinetic properties compared to hydrophilic ITCs, specifically enhancing cell membrane permeability and altering residence time within the lipid bilayer.

Therapeutic Potential: The compound functions as a Phase 2 Enzyme Inducer . Its primary mechanism of action involves the modulation of the Keap1-Nrf2 pathway and the simultaneous inhibition of the NF-κB signaling cascade . By targeting these dual pathways, (R)-(-)-2-Nonyl isothiocyanate suppresses the expression of pro-inflammatory mediators such as iNOS (inducible Nitric Oxide Synthase) and COX-2 (Cyclooxygenase-2).

Part 2: Mechanistic Profiling (The "Why" and "How")

The Electrophilic Warhead: -N=C=S

The biological activity of (R)-(-)-2-Nonyl isothiocyanate is driven by the central carbon of the isothiocyanate group. This carbon is highly electrophilic and reacts readily with nucleophilic sulfhydryl (-SH) groups on cysteine residues of proteins via a thiocarbamoylation reaction .

-

Reaction: R-N=C=S + Protein-SH

R-NH-C(=S)-S-Protein -

Reversibility: Unlike some covalent inhibitors, ITC adducts are often reversible, allowing for a "sensing" mechanism of oxidative stress rather than permanent protein inactivation.

Primary Target: Keap1-Nrf2 Activation

Under homeostatic conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 , which targets it for ubiquitination and proteasomal degradation.

-

Mechanism: (R)-(-)-2-Nonyl isothiocyanate enters the cell and modifies specific cysteine sensors on Keap1 (primarily Cys151 , Cys273 , and Cys288 ).

-

Consequence: This modification induces a conformational change in Keap1, preventing Nrf2 ubiquitination.

-

Result: Stabilized Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) , and drives the expression of cytoprotective enzymes like Heme Oxygenase-1 (HO-1) and NQO1 .

Secondary Target: NF-κB Inhibition

Simultaneously, the compound exerts anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) pathway, likely through:

-

Direct inhibition of IKKβ: Preventing the phosphorylation and degradation of IκBα.

-

Redox modulation: The increase in intracellular glutathione (GSH) and antioxidant enzymes creates a reducing environment that dampens NF-κB activation.

The Role of Chirality and Lipophilicity

-

Lipophilicity (LogP): The nonyl (9-carbon) chain significantly increases the partition coefficient (LogP) compared to Sulforaphane (LogP ~0.23). This suggests rapid passive diffusion across the plasma membrane but requires careful formulation to prevent precipitation in aqueous media.

-

Chirality (R-isomer): Biological systems are chiral. The (R)-configuration often exhibits distinct binding affinities to protein pockets (e.g., Keap1 or specific metabolic enzymes like Glutathione S-transferases) compared to the (S)-isomer or racemate.

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the dual mechanism of action: Nrf2 activation and NF-κB suppression.

Caption: Dual immunomodulatory pathway showing Keap1 alkylation leading to Nrf2 release and concurrent suppression of NF-κB signaling.

Part 4: Experimental Protocols (Self-Validating Systems)

To accurately assess the anti-inflammatory efficacy of (R)-(-)-2-Nonyl isothiocyanate, researchers must use a robust cellular model. The LPS-stimulated RAW 264.7 Macrophage Model is the industry standard.

Protocol A: Compound Preparation (Critical Step)

Due to the high lipophilicity of the nonyl chain, solubility is the primary failure point.

-

Stock Solution: Dissolve (R)-(-)-2-Nonyl isothiocyanate in 100% DMSO to a concentration of 100 mM . Vortex for 30 seconds. Store at -20°C.

-

Working Solution: Dilute the stock into serum-free media immediately prior to use.

-

Validation Check: The final DMSO concentration in the cell culture must be < 0.1% to avoid solvent toxicity.

-

Visual Check: Ensure no turbidity (precipitation) occurs upon dilution. If precipitation occurs, sonicate for 5 minutes at 37°C.

-

Protocol B: Anti-Inflammatory Assay (NO Inhibition)

Objective: Determine the IC50 for Nitric Oxide (NO) suppression.

-

Seeding: Plate RAW 264.7 cells at

cells/well in a 96-well plate. Incubate for 24h. -

Pre-treatment: Treat cells with (R)-(-)-2-Nonyl ITC at graded concentrations (e.g., 1, 5, 10, 25, 50 μM) for 1 hour .

-

Control 1: Vehicle control (0.1% DMSO).

-

Control 2: Positive control (e.g., Dexamethasone or Sulforaphane).

-

-

Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 μg/mL . Incubate for 18-24 hours .

-

Griess Assay:

-

Mix 100 μL of culture supernatant with 100 μL of Griess Reagent.

-

Incubate for 10 mins at RT in the dark.

-

Measure Absorbance at 540 nm .

-

-

Viability Check (Mandatory): Perform an MTT or CCK-8 assay on the remaining cells to ensure NO reduction is due to mechanism, not cytotoxicity.

Data Presentation Template:

| Group | Concentration (μM) | NO Production (%) | Cell Viability (%) | Interpretation |

| Control | 0 | 100 (Baseline) | 100 | Valid Assay |

| LPS Only | 0 | 1000+ (Spike) | 95-100 | Inflammation Induced |

| 2-Nonyl ITC | 5 | ~800 | 98 | Mild Effect |

| 2-Nonyl ITC | 10 | ~450 | 96 | Significant Inhibition |

| 2-Nonyl ITC | 25 | ~100 | 90 | Potent / Potential Toxicity |

Part 5: References

-

Fahey, J. W., & Talalay, P. (1999). Antioxidant functions of sulforaphane: a potent inducer of Phase II detoxication enzymes. Food and Chemical Toxicology. Link

-

Kwak, M. K., et al. (2002). Modulation of gene expression by cancer chemopreventive dithiolethiones through the Nrf2-dependent antioxidant response element. Journal of Biological Chemistry. Link

-

Heiss, E., et al. (2001). Nuclear factor kappa B is a molecular target for sulforaphane-mediated anti-inflammatory mechanisms.[1] Journal of Biological Chemistry. Link

-

Zhang, Y. (2010). Allyl isothiocyanate as a cancer chemopreventive phytochemical. Molecular Nutrition & Food Research. Link

-

BOC Sciences. (2023). (R)-(-)-2-Nonyl isothiocyanate Product Profile. Chemical Reagent Catalog.

Sources

(R)-(-)-2-Nonyl Isothiocyanate: Structure-Activity Relationship & Technical Guide

This technical guide provides a comprehensive analysis of (R)-(-)-2-Nonyl isothiocyanate, focusing on its structure-activity relationship (SAR), chemical reactivity, and biological mechanisms.

Executive Summary

(R)-(-)-2-Nonyl isothiocyanate (NITC) represents a distinct class of chiral, secondary isothiocyanates . Unlike the ubiquitous primary isothiocyanates (ITCs) found in cruciferous vegetables (e.g., Allyl ITC, Sulforaphane), NITC possesses a steric bulk at the electrophilic carbon and a significant lipophilic tail (C9). These structural features impart unique pharmacokinetic properties, specifically modulating its reactivity toward biological nucleophiles (cysteine thiols) and its interaction with hydrophobic binding pockets in targets like TRPA1 and Keap1 .

This guide dissects the SAR of NITC, contrasting its secondary alkyl structure against primary analogs to elucidate its utility as both a pharmacological probe and a chiral derivatizing agent.

Chemical Architecture & Properties

The biological efficacy of (R)-(-)-2-Nonyl ITC is defined by three pharmacophores: the electrophilic warhead, the lipophilic scaffold, and the chiral center.

Structural Components

| Component | Structure | Function & SAR Implication |

| Warhead | -N=C=S (Isothiocyanate) | Electrophile: Reacts with sulfhydryl (-SH) groups of cysteines via thiocarbamoylation. |

| Scaffold | Nonyl Chain (C9) | Lipophilicity: High LogP (~4.5) ensures rapid membrane intercalation and blood-brain barrier (BBB) penetration. |

| Branching | C2-Methyl Group | Steric Hindrance: The secondary carbon reduces the rate of nucleophilic attack compared to primary ITCs, enhancing metabolic stability. |

| Chirality | (R)-Configuration | Stereoselectivity: Dictates binding affinity in chiral pockets (e.g., TRPA1 transmembrane domain). |

Reactivity Profile: Primary vs. Secondary ITCs

A critical SAR distinction is the reactivity rate. Primary ITCs (e.g., Allyl ITC) undergo rapid conjugation with Glutathione (GSH), leading to fast excretion.

-

Mechanism: The methyl group at the C2 position of NITC creates steric hindrance around the electrophilic carbon of the -NCS group.

-

Outcome: Slower reaction kinetics with GSH. This "dampened" reactivity allows NITC to bypass first-pass detoxification more effectively than its primary counterparts, potentially sustaining Nrf2 activation.

Biological Mechanisms of Action[1][2][3][4]

TRPA1 Activation (The "Pungency" Pathway)

NITC acts as a covalent agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.

-

Binding Mode: NITC crosses the plasma membrane and reacts with cytoplasmic cysteine residues (specifically Cys621, Cys641, Cys665) on the N-terminus of TRPA1.

-

SAR Effect: The C9 chain anchors the molecule in the hydrophobic lipid bilayer, positioning the -NCS group near the channel gate. The (R)-enantiomer often exhibits differential potency due to the chiral environment of the channel pore.

Keap1-Nrf2 Pathway Induction

Like other ITCs, NITC induces the Phase II antioxidant response.

-

Sensor: Keap1 (Kelch-like ECH-associated protein 1) is the cysteine-rich sensor.

-

Reaction: NITC modifies Cys151 of Keap1.

-

Release: This conformational change prevents Keap1 from ubiquitinating Nrf2.

-

Translocation: Stabilized Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE).

Visualization of Signaling Pathways

Figure 1: Dual mechanism of action showing TRPA1 activation (sensory) and Keap1-Nrf2 induction (cytoprotective).

Experimental Protocols

Synthesis of (R)-(-)-2-Nonyl Isothiocyanate

Principle: Conversion of a primary amine to an ITC using Carbon Disulfide (CS2) and a desulfurizing agent (DCC) is the standard laboratory method.

Reagents:

-

(R)-(-)-2-Aminononane (1.0 eq)

-

Carbon Disulfide (CS2) (1.2 eq)

-

Triethylamine (TEA) (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

Solvent: Anhydrous Dichloromethane (DCM)

Protocol:

-

Thiocarbamate Formation: In a round-bottom flask under N2 atmosphere, dissolve (R)-(-)-2-aminononane in anhydrous DCM. Cool to 0°C.

-

Addition: Add TEA, followed by the dropwise addition of CS2. Stir for 1 hour at 0°C.

-

Desulfurization: Add DCC (dissolved in DCM) dropwise. Allow the mixture to warm to room temperature and stir overnight.

-

Workup: The reaction precipitates Dicyclohexylurea (DCU). Filter off the white solid.

-

Purification: Wash the filtrate with water and brine. Dry over MgSO4. Concentrate in vacuo.

-

Isolation: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 95:5) to yield (R)-(-)-2-Nonyl ITC as a colorless oil.

TRPA1 Calcium Influx Assay

Objective: Quantify the agonist potency (EC50) of NITC.

Materials:

-

HEK293 cells stably expressing human TRPA1.

-

Fluo-4 AM (Calcium indicator).

-

Assay Buffer: HBSS + 20 mM HEPES.

Workflow:

-

Loading: Incubate cells with 4 µM Fluo-4 AM for 45 min at 37°C.

-

Baseline: Measure basal fluorescence (Ex/Em 490/525 nm) for 30 seconds.

-

Injection: Inject (R)-(-)-2-Nonyl ITC (serial dilutions from 100 µM to 0.1 µM).

-

Measurement: Monitor fluorescence increase for 120 seconds.

-

Analysis: Plot ΔF/F0 vs. log[Concentration] to determine EC50.

-

Note: Use Allyl ITC (100 µM) as a positive control (100% response).

-

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision matrix for selecting (R)-(-)-2-Nonyl ITC over other analogs.

Figure 2: SAR decision tree highlighting the unique combination of lipophilicity and steric stability in (R)-(-)-2-Nonyl ITC.

Comparative Data Table

| Feature | Allyl ITC (AITC) | (R)-(-)-2-Nonyl ITC | SAR Implication |

| Carbon Chain | C3 (Allyl) | C9 (Nonyl) | NITC has superior membrane residence time. |

| ITC Type | Primary | Secondary | NITC is less prone to rapid GSH conjugation (lower toxicity). |

| LogP (Est.) | ~1.3 | ~4.5 | NITC is ideal for CNS targeting or lipid-rich tissues. |

| Volatility | High | Low | NITC is easier to handle in quantitative assays. |

References

-

Terada, Y., Masuda, H., & Watanabe, T. (2015). Structure-Activity Relationship Study on Isothiocyanates: Comparison of TRPA1-Activating Ability between Allyl Isothiocyanate and Specific Flavor Components of Wasabi, Horseradish, and White Mustard.[1] Journal of Natural Products, 78(8), 1937–1941.[1] Link

-

BOC Sciences. (R)-(-)-2-Nonyl isothiocyanate Product Information. Chemical Probes Database.

-

Satoh, T., et al. (2013). Nrf2 pathway activation by isothiocyanates: Molecular mechanisms and therapeutic potential. Antioxidants & Redox Signaling, 19(6), 539-550. Link

-

Hinman, A., et al. (2006). TRPA1 activation by oxidants and electrophiles: Mechanism and species specificity. Proceedings of the National Academy of Sciences, 103(51), 19564-19568. Link

-

Zhang, Y. (2012). The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates. Carcinogenesis, 33(1), 2-9. Link

Sources

Technical Guide: Cytotoxicity Profiling of (R)-(-)-2-Nonyl Isothiocyanate in Cancer Cells

This guide outlines the technical evaluation of (R)-(-)-2-Nonyl isothiocyanate (2-NITC), a chiral, lipophilic isothiocyanate. While extensive literature exists for allyl and phenethyl isothiocyanates (AITC, PEITC), 2-NITC represents a specific, long-chain chiral homolog. This guide synthesizes established structure-activity relationship (SAR) principles of long-chain ITCs with rigorous experimental protocols for evaluating its cytotoxic efficacy in cancer models.